N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide is a versatile chemical compound with a unique structure that combines a benzamide core with an isobutylsulfamoyl group and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of isobutylamine with chlorosulfonic acid to form N-isobutylsulfamoyl chloride.
Coupling with Ethylamine: The N-isobutylsulfamoyl chloride is then reacted with ethylamine to form N-(2-(N-isobutylsulfamoyl)ethyl)amine.
Formation of the Benzamide: The final step involves the reaction of N-(2-(N-isobutylsulfamoyl)ethyl)amine with 3-methoxybenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N-(2-(N-isobutylsulfamoyl)ethyl)-3-hydroxybenzamide.
Reduction: Formation of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Drug Discovery: The compound is screened for potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isobutylsulfamoyl group may enhance binding affinity to certain proteins, while the methoxybenzamide core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2-(N-isobutylsulfamoyl)ethyl)-4-methoxybenzamide: Similar structure but with the methoxy group at the 4-position.
N-(2-(N-isobutylsulfamoyl)ethyl)benzamide: Lacks the methoxy substituent.
N-(2-(N-isobutylsulfamoyl)ethyl)-3-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-(N-isobutylsulfamoyl)ethyl)-3-methoxybenzamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-methoxy-N-[2-(2-methylpropylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-11(2)10-16-21(18,19)8-7-15-14(17)12-5-4-6-13(9-12)20-3/h4-6,9,11,16H,7-8,10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGCAVSVPYQTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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